molecular formula C9H4F5NO2 B1413318 2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile CAS No. 1803734-58-8

2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1413318
CAS No.: 1803734-58-8
M. Wt: 253.12 g/mol
InChI Key: OVNNCRDLWDUIAY-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile derivatives .

Scientific Research Applications

2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2-(difluoromethoxy)-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-7-5(4-15)2-1-3-6(7)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNNCRDLWDUIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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